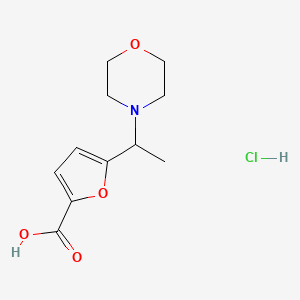
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Experimental and Theoretical Studies on Functionalization Reactions
Research has explored the functionalization reactions of related pyrazole compounds, providing insights into the synthesis and theoretical understanding of their structures. These studies highlight the methods to obtain carboxamide derivatives through reactions involving acid chloride with aminopyridine, showcasing the versatility of pyrazole compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Microwave-Assisted Synthesis
The use of microwave irradiation has been reported to facilitate the synthesis of pyrazolopyridines, demonstrating an efficient route to obtain these compounds. This method not only speeds up the reaction process but also may enhance the yield, underlining the potential of microwave-assisted synthesis in creating pyrazole and pyridine derivatives with desired functionalities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Biological Evaluation and Applications
Antimicrobial Activities
Some studies have investigated the antimicrobial properties of pyrazole and pyridine derivatives. These compounds have been evaluated against various bacterial strains, indicating potential applications as antimicrobial agents. The synthesis of new derivatives based on pyrazole and thiazole moieties has led to compounds exhibiting promising activities, which could pave the way for the development of new antibiotics or antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antituberculosis Activity
Derivatives of pyrazolopyrimidines have shown significant activity against tuberculosis strains, including multi- and extensive drug-resistant Mycobacterium tuberculosis. This highlights the potential of these compounds in contributing to the treatment of tuberculosis, especially given the challenge of drug resistance (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives have also been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) analysis provides insights into the chemical features necessary for biological activity, offering a foundation for the design of more potent compounds for treating cancer and inflammation (Rahmouni et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylthiazole, pyridine-2-carbaldehyde, hydrazine hydrate, and 5-chloronicotinic acid to form the final product.", "Starting Materials": [ "2,4-dimethylthiazole", "pyridine-2-carbaldehyde", "hydrazine hydrate", "5-chloronicotinic acid" ], "Reaction": [ "Step 1: React 2,4-dimethylthiazole with pyridine-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole.", "Step 2: React N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole with hydrazine hydrate in the presence of a suitable solvent to form 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide.", "Step 3: React 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide with 5-chloronicotinic acid in the presence of a suitable solvent and a catalyst to form 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide." ] } | |
CAS番号 |
1187634-28-1 |
分子式 |
C15H15N5OS |
分子量 |
313.38 |
IUPAC名 |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
InChIキー |
GWQMASVXKMXPQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
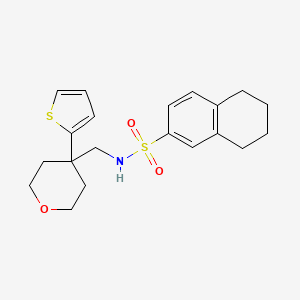
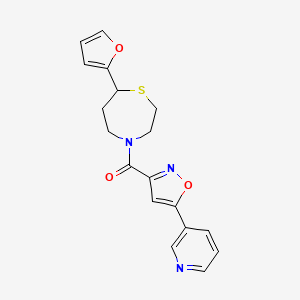
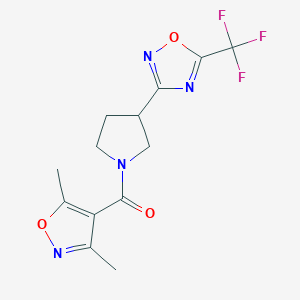
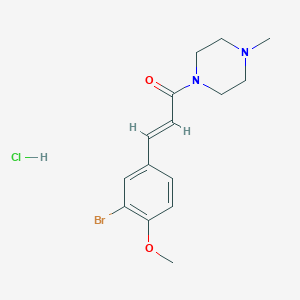
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)

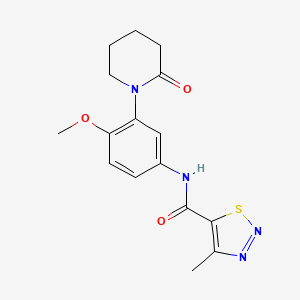
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
